Prunasin is a cyanogenic glycoside, specifically the (R)-enantiomer of mandelonitrile-β-D-glucoside, with the molecular formula and a molecular weight of approximately 295.28 g/mol . It is primarily found in the seeds and kernels of various plants in the genus Prunus, such as almonds (Prunus dulcis), as well as in certain species of Passiflora and Perilla . Prunasin is notable for its potential toxicity, as it can hydrolyze to produce benzaldehyde and hydrogen cyanide, which are harmful to both humans and animals .
The chemistry of prunasin involves several key reactions:
Prunasin exhibits significant biological activity, primarily due to its cyanogenic properties. The release of hydrogen cyanide upon hydrolysis poses a risk to herbivores that consume plants containing prunasin, serving as a defense mechanism against predation . Additionally, research indicates that prunasin may possess antimicrobial properties, although more studies are needed to fully elucidate its pharmacological potential .
Prunasin can be synthesized through both natural biosynthetic pathways in plants and synthetic organic chemistry methods:
Prunasin has several applications, particularly in research and agriculture:
Several compounds share structural or functional similarities with prunasin. Here are some notable examples:
Compound Name | Source Plant | Unique Features |
---|---|---|
Amygdalin | Bitter almonds (Prunus dulcis) | A more complex cyanogenic glycoside that releases hydrogen cyanide upon hydrolysis. |
Sambunigrin | Elderberry (Sambucus nigra) | A diastereomer of prunasin that also releases hydrogen cyanide but is found in different plant species. |
Linamarin | Cassava (Manihot esculenta) | Another cyanogenic glycoside that releases hydrogen cyanide but has different structural characteristics. |
Taxiphyllin | Various species | A less studied cyanogenic glycoside with similar toxicity profiles but different biosynthetic pathways. |
Prunasin's uniqueness lies in its specific enzymatic pathways leading to its formation and degradation, differentiating it from other cyanogenic compounds through its particular source plants and biological roles within those ecosystems .
Prunasin serves as a fundamental cyanogenic glycoside within the Prunus genus, functioning as a biosynthetic precursor and intermediate in the biosynthesis of amygdalin [1]. The compound is found extensively across Prunus species, including Prunus japonica, Prunus maximowiczii, and bitter almonds, where it plays a crucial role in the plant's chemical defense system [1].
The biosynthetic pathway of prunasin in Prunus species begins with the amino acid phenylalanine, which is produced via the Shikimate pathway in primary metabolism [1]. The pathway involves two cytochrome P450 enzymes and a UDP-glucosyltransferase [1]. Specifically, the conversion of phenylalanine to mandelonitrile is catalyzed by two cytochromes P450 called CYP79D16 and CYP71AN24, which have been characterized in Japanese apricot (Prunus mume) [3]. The final step involves an UDP-glucosyltransferase (UGT85A19) that catalyzes the conversion of mandelonitrile into prunasin [3] [8].
Research has demonstrated that the cytochrome P450 enzymes responsible for prunasin generation are conserved across Prunus species [1]. In almond cultivation, there exists a correlation between high concentration of prunasin in vegetative regions of the plant and the sweetness of the almond, which has agricultural significance for almond growers who select genotypes that minimize amygdalin biosynthesis [1].
The accumulation of prunasin in almond development shows distinct temporal patterns. Prunasin is synthesized primarily in the tegument cells of developing fruits, with similar rates observed in both sweet and bitter cultivars [8]. However, bitter almond cultivars show transient accumulation of prunasin in the tegument, whereas sweet cultivars do not exhibit such accumulation [8]. The compound subsequently serves as a precursor for amygdalin formation in the cotyledons during mid-developing stages [8].
Expression analysis of biosynthetic genes reveals significant genotypic differences in Prunus species. PdCYP79D16 expression in bitter genotypes can be 10 to 100-fold higher than in sweet genotypes throughout fruit development [11]. Similarly, PdCYP71AN24 expression in sweet genotypes is 6 to 600-fold lower than in bitter genotypes [11].
Table 1: Prunasin Concentration in Prunus Species During Development
Development Stage | Prunasin Content (μmol/fruit) | Tissue Location | Reference |
---|---|---|---|
Early development (0-28 DAF) | 3.0 | Immature fruits | [19] |
Mid-development | Variable | Tegument | [8] |
Mature fruit | Negligible | Pericarp | [19] |
Seed cotyledons | High in bitter varieties | Embryo | [8] |
Within the Sambucus genus, prunasin occurs alongside its diastereomer sambunigrin, which is derived from (S)-mandelonitrile instead of the (R)-isomer [1]. In elder tree (Sambucus nigra) leaves, sambunigrin and prunasin are present in a 1:3 ratio, while in immature seeds the ratio is 2:5 [1]. Notably, sambunigrin is not found in the root tissues of elder plants [1].
The distribution of cyanogenic glycosides in elderberry plants shows tissue-specific patterns. Research has documented that elder leaves contain the highest amounts of sambunigrin, ranging from 27.68 to 209.61 micrograms per gram fresh weight, while flowers contain lower amounts (1.23 to 18.88 micrograms per gram fresh weight), and berries show the lowest concentrations (0.08 to 0.77 micrograms per gram fresh weight) [10].
Environmental factors significantly influence cyanogenic glycoside content in Sambucus species. Studies have shown that sambunigrin content in elderberry varies depending on growing altitudes, with higher concentrations found on hilltops compared to foothills [10]. The content of cyanogens in elderberry also demonstrates instability during storage, with peaks detected as sambunigrin becoming undetectable after one day of cold storage of extracts [10].
Table 2: Cyanogenic Glycoside Distribution in Sambucus nigra
Plant Part | Sambunigrin + Prunasin Content (μg/g FW) | Predominant Compound | Reference |
---|---|---|---|
Leaves | 27.68 - 209.61 | Sambunigrin | [10] |
Flowers | 1.23 - 18.88 | Sambunigrin | [10] |
Fresh berries | 0.08 - 0.77 | Mixed | [10] |
Processed juice | 10.6 ± 0.7 | Sambunigrin | [10] |
Perilla frutescens represents a significant source of prunasin within the Lamiaceae family, where prunasin has been identified as the most abundant cyanogenic glycoside [6]. The compound has been isolated from kernels of Prunus species, immature fruits of Passiflora species, and leaves of perilla (Perilla frutescens var. acuta) [2].
Research conducted on Perilla frutescens has revealed that prunasin content per unit mass of perilla leaves varies significantly by strain, regardless of leaf color or the main compounds in the essential oils of each strain [6]. This variation suggests genetic factors play a primary role in determining prunasin accumulation patterns within different perilla cultivars.
The developmental stage significantly influences prunasin concentration in perilla plants. Studies have shown that prunasin levels are higher in fresh leaves compared to dried leaves, and higher in young leaves compared to mature leaves [6]. This pattern aligns with the general tendency of cyanogenic glycosides to accumulate more heavily in actively growing tissues.
Seasonal variation in prunasin content has been documented in field-cultivated perilla. When grown in outdoor conditions, prunasin content initially remains high during the vegetative stage in summer, then decreases before increasing again until flower buds begin to form, and subsequently decreases gradually after flowering [6].
Table 3: Prunasin Content Variation in Perilla frutescens
Growth Stage | Prunasin Content | Tissue Type | Seasonal Pattern | Reference |
---|---|---|---|---|
Young leaves | High | Fresh leaves | Summer high | [6] |
Mature leaves | Lower | Fresh leaves | Variable | [6] |
Vegetative stage | High | Whole plant | Summer peak | [6] |
Pre-flowering | Increased | Whole plant | Late season rise | [6] |
Post-flowering | Decreased | Whole plant | Autumn decline | [6] |
The distribution of prunasin within plant tissues demonstrates highly specific localization patterns that vary among different plant species and developmental stages. In Prunus species, prunasin shows distinct compartmentalization across different tissue types and developmental phases [8] [11].
In almond seeds, prunasin biosynthesis occurs primarily in the tegument tissue, where the expression of key biosynthetic enzymes PdCYP79D16, PdCYP71AN24, and PdUGT85A19 is concentrated [11]. The tegument serves as the primary site for prunasin synthesis, with the compound subsequently transported to other tissues for further metabolism or storage [11].
Root tissues in Prunus species contain significant levels of prunasin, with concentrations varying based on environmental conditions and plant age. Research on Prunus serotina has documented that prunasin concentrations in roots can be influenced by light conditions, with plants investing more nitrogen in prunasin synthesis under highly restricted light conditions compared to higher light environments [12].
The tissue-specific distribution of prunasin-metabolizing enzymes provides insight into the compound's localization patterns. Amygdalin hydrolase and prunasin hydrolase have been localized by immunocytochemistry within vascular tissues at all stages of seedling development [15]. In contrast, mandelonitrile lyase occurs predominantly in cotyledonary parenchyma cells but is also present in vascular tissues [15].
Table 4: Tissue-Specific Prunasin Localization in Plant Organs
Plant Species | Tissue Type | Prunasin Concentration | Enzymatic Activity | Reference |
---|---|---|---|---|
Prunus dulcis | Tegument | High (synthesis site) | CYP79D16, CYP71AN24 | [11] |
Prunus dulcis | Cotyledons | Variable | UGT enzymes | [11] |
Prunus serotina | Roots | Variable with light | Prunasin hydrolase | [12] |
Prunus serotina | Vascular tissue | Present | AH, PH enzymes | [15] |
Prunus serotina | Parenchyma | Present | MDL enzyme | [15] |
Developmental changes in tissue localization have been documented in black cherry seedlings. During seedling development, prunasin accumulates in epicotyls, hypocotyls, and cotyledons to levels approaching 4 micromoles per seedling, despite being absent in mature, ungerminated seeds [15]. This accumulation pattern suggests active transport and localized synthesis during early plant development.
The subcellular localization of prunasin-related enzymes also shows developmental changes. Soon after imbibition, amygdalin hydrolase, prunasin hydrolase, and mandelonitrile lyase are found within protein bodies, but are later detected in vacuoles derived from these organelles [15]. This relocalization suggests a developmental progression in the cellular compartmentalization of cyanogenic glycoside metabolism.
Environmental factors significantly influence prunasin accumulation patterns in plants, with light, temperature, and seasonal conditions playing crucial roles in determining compound concentrations. Research has demonstrated that seasonal changes have more pronounced effects on prunasin concentration than light regime and interspecific competition [12] [16].
Temperature and seasonal variation create distinct patterns in prunasin accumulation. Studies on Prunus serotina have shown that prunasin concentration in roots fluctuates throughout the vegetative season, with the most significant changes occurring in response to climatic parameters rather than biotic factors [12]. Monthly temperature variations, ranging from mean temperatures of 15.02°C to 17.99°C, correlate with changes in prunasin accumulation patterns [12].
Light conditions create complex responses in prunasin synthesis. Under highly restricted light conditions (10% of full photosynthetically active radiation), Prunus serotina invests more nitrogen in prunasin synthesis compared to plants grown in higher light environments [12]. This response suggests that prunasin may serve as a nitrogen storage compound under resource-limited conditions [12].
Ontogenetic variation in prunasin accumulation follows predictable developmental patterns across different plant species. In Eucalyptus yarraensis seedlings, plants increase in foliar prunasin concentration from very low levels (10 micrograms cyanide equivalents per gram) in their first leaves to a maximum of 1.2 milligrams cyanide per gram at approximately 240 days after sowing [14]. From 240 to 338 days after sowing, prunasin concentration gradually decreases to around 0.7 milligrams cyanide per gram [14].
Table 5: Environmental Factors Affecting Prunasin Accumulation
Environmental Factor | Effect on Prunasin | Magnitude of Change | Plant Species | Reference |
---|---|---|---|---|
Light restriction (10% PAR) | Increased synthesis | Higher nitrogen investment | Prunus serotina | [12] |
Seasonal temperature variation | Fluctuating concentration | 15-18°C range effects | Prunus serotina | [12] |
Plant age (240 days) | Peak concentration | 1.2 mg CN/g maximum | Eucalyptus yarraensis | [14] |
Altitude variation | Content differences | Higher at hilltops | Sambucus species | [10] |
The relationship between leaf development and prunasin concentration shows consistent patterns across species. Generally, developing leaves show high levels of hydrogen cyanide production, and these levels decrease with leaf age [12]. In Eucalyptus cladocalyx, hydrogen cyanide production gradually decreases during the vegetative season when photosynthetic capacity and growth rate increase [12].
Flower development in Prunus species demonstrates specific temporal patterns of prunasin accumulation. In almond and sweet cherry cultivars, prunasin begins to accumulate in flower buds shortly after dormancy release, with levels dropping again just before flowering time [13]. This pattern is consistent across cultivars that differ from very early to extra-late in flowering time [13].
The ontogenetic trajectory of prunasin accumulation correlates with changes in leaf anatomy. Parallel to changes in prunasin concentration, there is an approximately linear increase in leaf mass per unit leaf area with time, reflecting a change from juvenile to adult-like leaf anatomy [14]. When ontogenetic trajectories of prunasin are constructed against leaf mass per unit area, the timing of maximum prunasin concentration shows remarkable similarity between individuals, even from geographically remote families [14].
Table 6: Ontogenetic Patterns of Prunasin Accumulation
Development Stage | Prunasin Level | Duration | Physiological Marker | Reference |
---|---|---|---|---|
First leaves | 10 μg CN/g | Early seedling | Juvenile anatomy | [14] |
Maximum accumulation | 1.2 mg CN/g | ~240 days | Transitional anatomy | [14] |
Mature leaves | 0.7 mg CN/g | 338+ days | Adult anatomy | [14] |
Flower bud formation | Peak levels | Pre-flowering | Dormancy release | [13] |
Flowering period | Declining levels | Anthesis | Reproductive phase | [13] |
The biosynthesis of prunasin follows a well-characterized phenylalanine-dependent cyanogenic glycoside pathway that represents one of the most extensively studied metabolic pathways in plant secondary metabolism. Prunasin is derived from the amino acid phenylalanine through a series of enzymatic transformations that involve phenylacetaldoxime, phenylacetonitrile, and mandelonitrile as intermediates [1] [2]. This pathway is conserved across multiple plant species in the Rosaceae family, including almond (Prunus dulcis), Japanese apricot (Prunus mume), and sweet cherry (Prunus avium) [3] [4].
The pathway begins with the conversion of L-phenylalanine to phenylacetaldoxime, which serves as the key branch point connecting primary metabolism to specialized secondary metabolite biosynthesis [1]. This initial transformation is catalyzed by cytochrome P450 enzymes of the CYP79 family and represents the rate-limiting step in the entire biosynthetic pathway [5] [6]. The phenylacetaldoxime intermediate is subsequently converted to mandelonitrile through a complex series of reactions involving isomerization, dehydration, and C-hydroxylation [2] [7].
The final step in prunasin biosynthesis involves the glucosylation of mandelonitrile to form prunasin, which is catalyzed by UDP-glucosyltransferases from the UGT85 family [1] [8]. This glucosylation reaction is stereoselective and specifically targets the R-enantiomer of mandelonitrile, ensuring the production of the biologically active form of prunasin [9] [10]. The pathway demonstrates remarkable substrate specificity and enzymatic precision, with each enzyme component contributing to the overall efficiency and regulation of cyanogenic glycoside production [2] [4].
CYP79D16 functions as the initial enzyme in the prunasin biosynthetic pathway, catalyzing the conversion of L-phenylalanine to phenylacetaldoxime [2] [7]. This enzyme belongs to the CYP79 family of cytochrome P450 monooxygenases and exhibits strict substrate specificity for phenylalanine, showing no activity toward other amino acids [2]. The enzyme catalyzes two sequential N-hydroxylation reactions followed by decarboxylation and dehydration, resulting in the formation of phenylacetaldoxime as the primary product [7] [11].
CYP79D16 is expressed primarily in seedlings and plays a crucial role in establishing the initial flux through the cyanogenic glycoside pathway [2]. The enzyme requires NADPH as a cofactor and molecular oxygen as a co-substrate, consistent with its classification as a cytochrome P450 monooxygenase [7]. The membrane-bound nature of CYP79D16 reflects its localization to the endoplasmic reticulum, where it forms part of the electron transport chain involved in oxidative metabolism [12] [13].
CYP71AN24 catalyzes the second step in the pathway, converting phenylacetaldoxime to mandelonitrile through a multifunctional enzymatic mechanism [2] [7]. This enzyme demonstrates remarkable catalytic versatility, performing three distinct chemical transformations: isomerization of the E-isomer to the Z-isomer of phenylacetaldoxime, dehydration of the Z-isomer to form phenylacetonitrile, and C-hydroxylation of phenylacetonitrile to produce mandelonitrile [7] [14].
The kinetic parameters of CYP71AN24 have been extensively characterized, revealing a Km value of 3.9 μM for phenylacetaldoxime and a turnover rate of 46.3 min⁻¹ [2] [7]. These values indicate high substrate affinity and efficient catalytic turnover, suggesting that CYP71AN24 functions effectively to prevent the accumulation of toxic intermediates in the cytoplasm [2]. The enzyme is expressed in both seedlings and leaves, indicating its importance throughout plant development [2] [15].
UGT85A19 represents the primary glucosyltransferase responsible for prunasin biosynthesis, catalyzing the stereoselective glucosylation of R-mandelonitrile to produce prunasin [8] [9]. This enzyme belongs to the UGT85 family of UDP-glucosyltransferases and demonstrates remarkable substrate specificity, showing strong preference for the R-enantiomer of mandelonitrile over the S-enantiomer [10]. The enzyme utilizes UDP-glucose as the glycosyl donor and operates through a configuration-inverting mechanism [9] [16].
UGT85A19 is predominantly localized in the seed coat (testa) of developing almond kernels, where it plays a critical role in compartmentalized prunasin biosynthesis [8]. The enzyme accumulates to higher levels in bitter almond genotypes compared to sweet varieties, contributing to the differential accumulation of cyanogenic glycosides between these phenotypes [8]. Transcriptional regulation of UGT85A19 occurs through developmental and genotype-specific mechanisms that control the overall flux through the amygdalin biosynthetic pathway [8] [10].
UGT94AF3 functions as an additional monoglucosyltransferase in the prunasin biosynthetic pathway, displaying catalytic properties similar to UGT85A19 [4] [17]. This enzyme belongs to the UGT94 family and demonstrates substrate specificity for R-mandelonitrile, contributing to the overall capacity for prunasin production [4]. The identification of UGT94AF3 as a functional prunasin synthase expands the enzymatic repertoire available for cyanogenic glycoside biosynthesis and suggests pathway redundancy that may enhance metabolic robustness [17].
The tissue distribution of UGT94AF3 differs from that of UGT85A19, with expression patterns that complement the spatial organization of the prunasin biosynthetic pathway [4]. This differential localization may contribute to the fine-tuned regulation of prunasin production in different plant tissues and developmental stages [17]. The enzyme utilizes UDP-glucose as the glycosyl donor and operates through mechanisms consistent with other members of the UGT94 family [4].
The fundamental difference between bitter and sweet almond genotypes lies in the differential expression of genes encoding the cytochrome P450 enzymes that catalyze the initial steps of prunasin biosynthesis [4] [18]. In bitter almond genotypes, CYP79D16 and CYP71AN24 expression is high and consistent throughout fruit development, enabling efficient conversion of phenylalanine to mandelonitrile and subsequent prunasin formation [4]. In contrast, sweet almond genotypes show no detectable or only minute levels of CYP79D16 and CYP71AN24 expression, effectively blocking the pathway at its initial steps [4] [19].
The transcriptional regulation of these critical enzymes is controlled by a basic helix-loop-helix (bHLH) transcription factor designated bHLH2 [19] [20]. In bitter almond genotypes, bHLH2 functions normally and binds to the promoter regions of CYP79D16 and CYP71AN24, activating their transcription and enabling amygdalin biosynthesis [19] [18]. Sweet almond genotypes carry mutated versions of bHLH2 that are unable to bind effectively to their target gene promoters, resulting in transcriptional silencing of the pathway [19] [20].
Two dominant alleles associated with the sweet kernel phenotype have been identified: Sk-1, which originates from a C1036→T missense mutation, and Sk-2, which arises from a T989→G missense mutation [20] [21]. Both mutations occur in the helix-loop-helix domain of the bHLH2 transcription factor, which is critical for protein dimerization and DNA binding function [21]. The presence of either mutation is sufficient to confer the sweet phenotype, indicating that both alleles act dominantly to prevent amygdalin accumulation [20] [21].
The genes encoding the biosynthetic enzymes are present in both bitter and sweet almond genomes, but their expression is differentially regulated by the functional status of the bHLH2 transcription factor [4] [17]. This regulatory mechanism represents a key domestication trait that has been actively selected by almond breeders to produce commercially viable, non-toxic nuts [19] [22]. The identification of these regulatory mechanisms enables early genetic screening of almond seedlings to identify those carrying the sweet kernel phenotype before fruit production begins [22].